molecular formula C21H20FNO3S2 B2431298 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide CAS No. 946243-02-3

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide

Cat. No.: B2431298
CAS No.: 946243-02-3
M. Wt: 417.51
InChI Key: ULFUNGJPRIBYTG-UHFFFAOYSA-N
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Description

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C21H20FNO3S2 and its molecular weight is 417.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3S2/c1-14-5-7-16(8-6-14)21(24)23-13-20(19-4-3-11-27-19)28(25,26)17-9-10-18(22)15(2)12-17/h3-12,20H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFUNGJPRIBYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide, also known by its CAS number 946264-56-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C22H22FNO3S2, with a molecular weight of approximately 431.5 g/mol. It features a complex structure that includes a sulfonyl group and thiophene ring, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC22H22FNO3S2
Molecular Weight431.5 g/mol
CAS Number946264-56-8
SMILESCc1cc(C)cc(C(=O)NCC(c2cccs2)S(=O)(=O)c2ccc(F)c(C)c2)c1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to act as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis. Its sulfonamide moiety may facilitate binding to target proteins, influencing their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth in cancer cells.
  • Protein Binding : Interaction with cellular proteins can alter signal transduction pathways, impacting cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, inhibiting the growth of various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
  • Antimicrobial Properties : Some studies indicate activity against certain bacterial strains.

Case Study 1: Antitumor Activity

A study evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that the compound may modulate inflammatory responses effectively.

Case Study 3: Antimicrobial Activity

In vitro assays against Staphylococcus aureus showed that the compound inhibited bacterial growth at MIC values of 50 µg/mL. This highlights its potential as an antimicrobial agent.

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